4,4-Dimethyl-1-pentene

描述

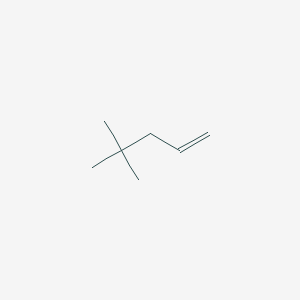

4,4-Dimethyl-1-pentene is an organic compound with the molecular formula C7H14 and a molecular weight of 98.19 g/mol . It is a colorless liquid with a hydrocarbon-like odor and is characterized by its low density and high volatility . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of rubber additives, synthetic resins, and lubricant additives .

准备方法

4,4-Dimethyl-1-pentene can be synthesized through various methods, including:

S(N)2’ Reaction: This method involves the nucleophilic substitution of an allyl ether with an organolithium reagent.

Industrial Production: Industrially, this compound is produced through the hydrogenation of olefins or other synthetic routes. The process involves the use of catalysts and specific reaction conditions to achieve the desired product.

化学反应分析

4,4-Dimethyl-1-pentene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This reaction converts the compound into its corresponding alkane.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles. For example, the reaction with bromine results in the formation of 4,4-Dibromo-1-pentene.

Addition: this compound can participate in addition reactions with hydrogen halides, water, or other reagents, leading to the formation of various addition products.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4,4-Dimethyl-1-pentene serves as a valuable building block in organic synthesis. Its reactivity as an alkene allows it to undergo various reactions such as:

- Addition Reactions : It can react with hydrogen halides, water, and other reagents to form diverse addition products.

- Metathesis : The compound can participate in metathesis reactions to form new alkenes.

- Polymerization : It is used in the production of polymers with specific properties, making it essential for developing new materials.

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the production of various industrial materials:

- Rubber Additives : It contributes to the formulation of high-performance rubber products.

- Synthetic Resins : The compound is involved in creating resins that are used in coatings and adhesives.

- Lubricant Additives : It enhances the performance characteristics of lubricants.

Food Packaging Emissions

Research has indicated that branched alkenes like this compound can be released from food packaging materials. These emissions may influence food quality by affecting flavor and safety. Studies analyzing these interactions provide insights into how alkenes behave in food contact applications.

Environmental Forensics

In environmental studies, identifying compounds like this compound helps trace contamination sources within ecosystems. Its detection can be crucial for understanding pollution dynamics and assessing environmental impact.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Alkene | Two methyl groups at the fourth carbon |

| (Z)-4,4-Dimethyl-2-pentene | Alkene | Cis configuration of the double bond |

| 3-Methyl-1-pentene | Alkene | Different position of the double bond |

| Cyclohexene | Cycloalkene | Cyclic structure with a double bond |

作用机制

The mechanism of action of 4,4-Dimethyl-1-pentene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of substituents and the overall molecular structure. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical mechanisms.

相似化合物的比较

4,4-Dimethyl-1-pentene can be compared with other similar compounds, such as:

2,2-Dimethyl-4-pentene: This compound has a similar structure but differs in the position of the double bond.

3,3-Dimethyl-1-butene: Another structurally related compound with a different carbon chain length.

4-Methyl-1-pentyne: This compound contains a triple bond instead of a double bond, leading to different reactivity and applications.

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.

生物活性

4,4-Dimethyl-1-pentene is an organic compound belonging to the class of alkenes, characterized by its unique structure and biological properties. This article explores its biological activity, synthesis, potential applications, and relevant case studies.

- Chemical Formula : C₇H₁₄

- Molecular Weight : 98.1861 g/mol

- CAS Number : 762-62-9

- Structure : The compound features a double bond between the first and second carbon atoms, with two methyl groups on the fourth carbon.

Biological Activity

The biological activity of this compound is not extensively documented in literature, but some studies have indicated its potential roles in various applications:

- Volatile Organic Compounds (VOCs) : As a volatile organic compound, this compound may be emitted from materials such as plastics and could play a role in food packaging interactions. Its presence has been noted in studies analyzing emissions from polymeric materials used in food contact applications .

- Metabolic Pathways : While specific metabolic pathways for this compound are not well established, it belongs to a class of hydrocarbons that may interact with biological systems through metabolic processes common to aliphatic compounds .

Synthesis and Applications

This compound can be synthesized through various methods including:

- Dehydrogenation of Alkanes : This process involves the removal of hydrogen from alkanes to form alkenes.

- Alkylation Reactions : Utilizing alkyl halides and base catalysts to form the desired alkene structure.

Potential Applications

Due to its reactivity as an alkene, this compound can serve as an intermediate in organic synthesis. Its applications may include:

- Polymer Production : It can be a precursor for producing polymers with specific properties.

- Chemical Synthesis : Useful in various organic reactions such as addition reactions and metathesis.

Case Studies

Several studies have examined the implications of compounds similar to this compound:

- Food Packaging Emissions : Research has shown that branched alkenes like this compound can be released from food packaging materials, potentially affecting food quality and safety .

- Environmental Forensics : In environmental forensic studies, the identification of such compounds helps trace contamination sources in ecosystems .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Alkene | Two methyl groups at the fourth carbon |

| (Z)-4,4-Dimethyl-2-pentene | Alkene | Cis configuration of the double bond |

| 3-Methyl-1-pentene | Alkene | Different position of the double bond |

| Cyclohexene | Cycloalkene | Cyclic structure with a double bond |

常见问题

Q. Basic: How can researchers determine the purity of 4,4-dimethyl-1-pentene using physicochemical properties?

Methodological Answer:

Purity assessment requires a combination of techniques:

- Refractive Index (RI): Measure RI at 20°C (literature value: 1.392) using a calibrated refractometer. Deviations >0.005 indicate impurities .

- Gas Chromatography (GC): Use a polar column (e.g., Petrocol DH) with flame ionization detection. Compare retention times and peak areas against certified standards .

- Density and Boiling Point: Verify density (0.683 g/mL at 25°C) via pycnometry and boiling point (72°C) using fractional distillation under controlled pressure .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 72°C | |

| Density (25°C) | 0.683 g/mL | |

| Refractive Index (20°C) | 1.392 | |

| Vapor Pressure (37.7°C) | 231 mmHg |

Q. Advanced: What experimental design optimizes the synthesis of this compound via organolithium reactions?

Methodological Answer:

The S(N)2′ attack of organolithium reagents on allyl ethers requires:

- Reagent Stoichiometry: Use 1.2 equivalents of methyllithium to minimize side reactions (e.g., over-alkylation) .

- Temperature Control: Maintain reactions at −78°C (dry ice/acetone bath) to stabilize intermediates .

- Workup Protocol: Quench with saturated NH₄Cl, extract with pentane, and purify via fractional distillation under nitrogen to prevent oxidation .

Key Challenge: Competing elimination pathways may form 4,4-dimethyl-2-pentene. Monitor via GC-MS and adjust solvent polarity (e.g., THF vs. hexane) to favor the desired 1-pentene isomer .

Q. Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods due to low flash point (−12°C) and Flam. Liq. 2 classification .

- Personal Protective Equipment (PPE): Wear N95 masks, nitrile gloves, and splash-proof goggles to avoid Asp. Tox. 1 hazards .

- Storage: Keep in flame-proof cabinets under nitrogen to inhibit peroxide formation .

Q. Advanced: How can researchers reconcile contradictions in kinetic data for electrophilic additions to this compound?

Methodological Answer:

Contradictions arise from steric effects and polar contributions. For example:

- Statistical Analysis: Exclude outliers (e.g., 2,4,4-trimethyl-2-pentene) to improve correlation coefficients (e.g., r = 0.997 in log kobsd vs. log kcalcd) .

- Steric Parameter (Es): Apply Taft’s equation to quantify steric hindrance from the (CH₃)₃C– group. Adjust for polar effects using σ* constants .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition-state geometries and validate experimental rate constants .

Q. Basic: Which analytical techniques validate this compound as a GC internal standard?

Methodological Answer:

- Retention Time Matching: Calibrate GC systems (e.g., Agilent 7890B) using NIST-certified reference spectra .

- Mass Spectrometry: Compare fragmentation patterns (m/z 98 [M⁺], 83 [M−CH₃]) with published electron ionization spectra .

- Linearity Testing: Prepare serial dilutions (0.1–10 µg/mL) and verify R² >0.999 for calibration curves .

Q. Advanced: How does steric bulk influence the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Steric Maps: Use X-ray crystallography or molecular dynamics simulations to quantify spatial hindrance from the geminal dimethyl group .

- Competitive Experiments: React with dienes of varying electrophilicity (e.g., anthracene vs. maleic anhydride). Analyze product ratios via ¹H NMR integration .

- Kinetic Isotope Effects (KIE): Deuterated analogs (e.g., CD₂=CH–C(CH₃)₃) reveal transition-state interactions between substituents and dienes .

属性

IUPAC Name |

4,4-dimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCNJIQZXOQYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29252-76-4 | |

| Record name | 1-Pentene, 4,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29252-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073235 | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid; [Aldrich MSDS] | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-62-9, 62851-51-8 | |

| Record name | 4,4-Dimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylpent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062851518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。